(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone
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Overview
Description
(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone is an organic compound that features a methanone group bonded to a 5-chloro-2-methoxyphenyl and a 3-phenylpyrrolidin-1-yl group
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The primary targets in such reactions are the carbon atoms that are to be coupled .
Mode of Action
In a typical SM cross-coupling reaction, the compound would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon–carbon bond formation, specifically the SM cross-coupling pathway . The downstream effects would include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Similar compounds are often used as building blocks in organic synthesis , suggesting that they may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules . This could potentially lead to the production of new pharmaceuticals or other useful organic compounds .
Action Environment
The action, efficacy, and stability of (5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone would likely be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound could be stable under a wide range of conditions. The exact environmental factors influencing the compound’s action would depend on the specific reaction conditions and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of (5-chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanol.
Substitution: Formation of 5-azido-2-methoxyphenyl or 5-thio-2-methoxyphenyl derivatives.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenyl isocyanate: Shares the 5-chloro-2-methoxyphenyl group but has an isocyanate functional group instead of a methanone.
5-Chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a methanone.
3-Phenylpyrrolidine: Contains the pyrrolidine ring but lacks the methanone and chloro-methoxyphenyl groups.
Uniqueness
(5-Chloro-2-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-17-8-7-15(19)11-16(17)18(21)20-10-9-14(12-20)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPAEXMFPNOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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